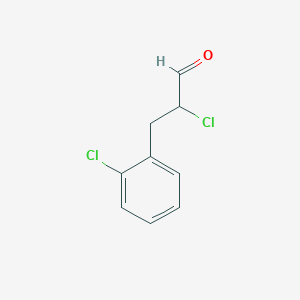

2-Chloro-3-(2-chlorophenyl)propanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(2-chlorophenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-4,6,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIITVGIPGZHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of 2 Chloro 3 2 Chlorophenyl Propanal in Contemporary Organic Chemistry Research

Context of Chlorinated Aldehyde Chemistry in Advanced Organic Synthesis

The study of chlorinated aldehydes is a significant sub-discipline within organic synthesis, driven by the utility of these compounds as versatile synthetic intermediates. The introduction of a chlorine atom alpha to a carbonyl group provides a powerful tool for molecular construction.

A primary focus in this area has been the development of efficient and selective methods for the synthesis of α-chloroaldehydes. A particularly successful approach is the direct organocatalytic α-chlorination of aldehydes. nih.govorganic-chemistry.orgprinceton.edu This method often employs readily available chiral amine catalysts, such as proline derivatives, and a chlorine source like N-chlorosuccinimide (NCS). nih.govorganic-chemistry.org These reactions can proceed with high yields and enantioselectivities, providing access to optically active α-chloroaldehydes which are valuable chiral building blocks. nih.gov

The synthesis of 2-Chloro-3-(2-chlorophenyl)propanal would likely proceed via the α-chlorination of its precursor, 3-(2-chlorophenyl)propanal (B131547). While a specific synthesis for this precursor is not widely reported, a plausible route involves the reduction of 3-(2-chlorophenyl)propanoic acid or its derivatives. 3-(2-Chlorophenyl)propanoic acid itself can be synthesized by the hydrogenation of 2-chlorocinnamic acid.

The reactivity of the resulting α-chloroaldehyde is a key aspect of its utility. The presence of the chlorine atom facilitates a range of transformations that are not possible with the parent aldehyde. For example, α-chloroaldehydes are precursors to α,α-dichloroaldehydes through further chlorination. capes.gov.br They also serve as electrophiles in reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The ability to undergo these transformations in a stereocontrolled manner is a major driver of research in this field. princeton.edu

Table 2: Representative Organocatalytic α-Chlorination of Aldehydes

| Aldehyde Substrate | Catalyst | Chlorine Source | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| Propanal | L-Proline amide | NCS | Dichloromethane (B109758) | 99 | 92 | nih.gov |

| Butanal | (2R,5R)-Diphenylpyrrolidine | NCS | Dichloromethane | 98 | 94 | nih.gov |

| 3-Phenylpropanal | L-Proline amide | NCS | Dichloromethane | 95 | 95 | nih.gov |

| Octanal | Imidazolidinone catalyst | Perchloroquinone | Acetone | 71-85 | 92-94 | princeton.edu |

The research into chlorinated aldehydes continues to evolve, with ongoing efforts to develop more efficient catalytic systems, expand the scope of compatible substrates, and explore new synthetic applications for these versatile intermediates. The compound this compound, with its specific substitution pattern, represents a valuable target and tool within this exciting area of organic chemistry.

Chemical Reactivity and Transformation Pathways of 2 Chloro 3 2 Chlorophenyl Propanal

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a cornerstone of the molecule's reactivity, readily undergoing oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

Aldehydes are readily oxidized to their corresponding carboxylic acids, and 2-Chloro-3-(2-chlorophenyl)propanal is no exception. This transformation involves the conversion of the C-H bond of the aldehyde group into a C-OH bond. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert the aldehyde to a carboxylic acid. The reaction is typically carried out in neutral or slightly alkaline conditions.

Chromium-based reagents: Reagents like chromic acid (formed from CrO₃ or K₂Cr₂O₇ in sulfuric acid) are powerful oxidants. However, milder reagents like pyridinium (B92312) chlorochromate (PCC) are generally used to oxidize primary alcohols to aldehydes and are less suitable for the further oxidation to a carboxylic acid, though with sufficient equivalents and the presence of water, over-oxidation can occur. chemsynthesis.com

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that is often used as a qualitative test for aldehydes. The reaction results in the formation of a silver mirror, indicating the presence of the aldehyde, which is oxidized to the carboxylate salt.

Iodine in the presence of a base: This combination can also effect the oxidation of aldehydes to carboxylic acids, which are then converted to their corresponding esters if an alcohol is used as the solvent. nih.gov

The expected product of the oxidation of this compound is 2-Chloro-3-(2-chlorophenyl)propanoic acid .

Table 1: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Typical Conditions | Product from this compound |

| Potassium Permanganate (KMnO₄) | Neutral or alkaline, aqueous | 2-Chloro-3-(2-chlorophenyl)propanoic acid |

| Chromic Acid (H₂CrO₄) | Acidic, aqueous | 2-Chloro-3-(2-chlorophenyl)propanoic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Ammoniacal, aqueous | 2-Chloro-3-(2-chlorophenyl)propanoate |

Reduction Reactions to Alcohols and Alkanes

The aldehyde group can be readily reduced to a primary alcohol. Further reduction to an alkane is possible but requires more vigorous conditions.

Reduction to Alcohols: The most common method for reducing an aldehyde to a primary alcohol involves the use of hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that readily converts aldehydes and ketones to their corresponding alcohols. harvard.eduvu.nl It is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). The reaction of this compound with NaBH₄ would yield 2-Chloro-3-(2-chlorophenyl)propan-1-ol .

Lithium aluminum hydride (LiAlH₄): A much stronger and more reactive reducing agent than NaBH₄. masterorganicchemistry.comyoutube.comyoutube.com It can reduce aldehydes, ketones, carboxylic acids, and esters to alcohols. Due to its high reactivity, it is typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. masterorganicchemistry.com LiAlH₄ would also produce 2-Chloro-3-(2-chlorophenyl)propan-1-ol from the title compound.

Reduction to Alkanes: Complete reduction of the aldehyde group to a methyl group (an alkane) requires more forcing conditions. Two classical methods for this transformation are:

Clemmensen Reduction: This method involves heating the aldehyde with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

Wolff-Kishner Reduction: This procedure involves the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (NH₂NH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide.

Both methods would convert this compound to 1-chloro-2-(2-chloroethyl)benzene .

Table 2: Common Reducing Agents for Aldehydes

| Reducing Agent | Product from this compound | Reaction Type |

| Sodium Borohydride (NaBH₄) | 2-Chloro-3-(2-chlorophenyl)propan-1-ol | Reduction to Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Chloro-3-(2-chlorophenyl)propan-1-ol | Reduction to Alcohol |

| Zinc Amalgam (Zn(Hg)), HCl | 1-chloro-2-(2-chloroethyl)benzene | Reduction to Alkane |

| Hydrazine (NH₂NH₂), KOH | 1-chloro-2-(2-chloroethyl)benzene | Reduction to Alkane |

Condensation Reactions (e.g., Knoevenagel Analogs, Aldol)

The aldehyde group serves as an excellent electrophile in condensation reactions, allowing for the formation of new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or pyridine. thermofisher.comorganicreactions.orgmychemblog.com Active methylene compounds include malonic acid, diethyl malonate, and malononitrile (B47326). For example, the reaction of this compound with malononitrile in the presence of a basic catalyst would lead to the formation of a new α,β-unsaturated product. The initial nucleophilic addition is followed by dehydration. mychemblog.com

Aldol (B89426) Condensation: In the presence of a base or acid, aldehydes with α-hydrogens can undergo self-condensation or crossed-condensation with other carbonyl compounds. masterorganicchemistry.comwikipedia.orgwikipedia.orglibretexts.org this compound has one α-hydrogen, which is acidic due to the adjacent electron-withdrawing aldehyde group and chlorine atom. Treatment with a base can generate an enolate, which can then act as a nucleophile.

Self-condensation: Two molecules of this compound can react to form a β-hydroxy aldehyde, which may subsequently dehydrate upon heating to yield an α,β-unsaturated aldehyde. wikipedia.orgyoutube.com

Crossed-Aldol Condensation: To avoid a mixture of products, a crossed-aldol reaction is often performed with a carbonyl compound that lacks α-hydrogens (e.g., formaldehyde (B43269) or benzaldehyde), which can only act as the electrophile. wikipedia.org

A related reaction is the Darzens condensation , which involves the reaction of an α-haloester with a carbonyl compound in the presence of a base to form an α,β-epoxy ester. A similar reaction could occur with an α-haloaldehyde like the title compound, where an enolate adds to the aldehyde, and the resulting alkoxide displaces the adjacent chloride to form an epoxide. masterorganicchemistry.com

Transformations Involving Halogen Substituents

The chlorine atom at the C-2 position is susceptible to both nucleophilic substitution and elimination reactions. The chlorine on the phenyl ring is generally unreactive towards these types of transformations under standard conditions due to the strength of the sp² C-Cl bond. vu.nl

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atom at the α-position to the carbonyl group is activated towards nucleophilic substitution (Sₙ2) reactions. nih.govsydney.edu.au This is because the electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond and can stabilize the transition state. nih.gov

A variety of nucleophiles can displace the chloride ion:

Hydroxide ion (OH⁻): Reaction with aqueous sodium hydroxide can lead to the formation of 2-hydroxy-3-(2-chlorophenyl)propanal. askfilo.comlibretexts.org

Alkoxides (RO⁻): Treatment with sodium alkoxides (e.g., sodium methoxide, NaOCH₃) would yield the corresponding 2-alkoxy derivative.

Cyanide ion (CN⁻): This would introduce a nitrile group, forming 2-cyano-3-(2-chlorophenyl)propanal.

Amines (RNH₂): Reaction with primary or secondary amines would lead to the formation of α-amino aldehydes.

The reaction generally proceeds via an Sₙ2 mechanism, which involves a backside attack by the nucleophile and inversion of stereochemistry if the α-carbon is chiral. utexas.edu

Table 3: Examples of Nucleophilic Substitution at C-2

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-hydroxy-3-(2-chlorophenyl)propanal |

| Methoxide | Sodium Methoxide (NaOCH₃) | 2-methoxy-3-(2-chlorophenyl)propanal |

| Cyanide | Sodium Cyanide (NaCN) | 2-cyano-3-(2-chlorophenyl)propanal |

| Ammonia | Ammonia (NH₃) | 2-amino-3-(2-chlorophenyl)propanal |

Elimination Reactions for Unsaturated Systems

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (dehydrochlorination) to form an α,β-unsaturated aldehyde. This typically follows an E2 (bimolecular elimination) mechanism. pressbooks.publibretexts.org

The base abstracts a proton from the β-carbon (C-3), and the chloride ion is eliminated from the α-carbon (C-2) in a concerted step, leading to the formation of a double bond between C-2 and C-3. The product of this reaction would be 3-(2-chlorophenyl)propenal .

The choice of base is crucial for favoring elimination over substitution. Strong, sterically hindered bases are preferred for E2 reactions.

Potassium tert-butoxide (t-BuOK): A bulky base that is an excellent choice for promoting elimination reactions while minimizing competing nucleophilic substitution. masterorganicchemistry.com

Alcoholic Potassium Hydroxide (KOH): Using KOH in an alcohol solvent (like ethanol) favors elimination over substitution, which is more prevalent in aqueous conditions. brainly.in

The stereochemistry of the resulting alkene (E or Z isomer) would depend on the conformation of the starting material during the anti-periplanar transition state of the E2 reaction. pressbooks.pub

Cyclization and Heterocycle Formation

The presence of both an electrophilic aldehyde carbon and a carbon atom bearing a leaving group (chlorine) in a 1,2-relationship makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. These reactions typically proceed through an initial nucleophilic attack on the aldehyde, followed by an intramolecular cyclization.

Formation of Bioactive Heterocycles (e.g., Thiazolidinone Derivatives)

Thiazolidinones are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities. The synthesis of thiazolidinone derivatives often involves the reaction of a carbonyl compound with a molecule containing a thiol and an amine functionality.

While direct studies on the reaction of this compound to form thiazolidinones are not extensively documented, the reactivity of structurally similar α-chloro-α,β-unsaturated aldehydes provides a strong basis for predicting its behavior. For instance, the condensation of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal with various 4-thiazolidinones demonstrates the feasibility of using such scaffolds in heterocycle synthesis. This reaction proceeds via a Knoevenagel condensation. wikipedia.orgnih.gov

A plausible pathway for the formation of a thiazolidinone derivative from this compound would involve its reaction with a thiourea (B124793) derivative. The reaction would likely be initiated by the nucleophilic attack of the sulfur atom of thiourea on the aldehyde carbon, followed by intramolecular cyclization through the displacement of the chlorine atom by the nitrogen atom of the thiourea moiety. This type of reaction would lead to the formation of a 2-imino-4-thiazolidinone core structure.

Table 1: Postulated Reaction for the Formation of a Thiazolidinone Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Thiourea | 2-Imino-5-((2-chlorophenyl)methyl)thiazolidin-4-one | Condensation/Intramolecular Cyclization |

This table represents a postulated reaction based on the known reactivity of similar compounds.

Ring Closure Reactions Involving Adjacent Functionalities

The adjacent aldehyde and chloro groups in this compound create a reactive motif that can participate in various ring-closure reactions to form other heterocyclic systems. These intramolecular cyclizations are typically triggered by a nucleophilic attack on the aldehyde, which then positions another nucleophilic center for a subsequent ring-closing step.

One potential pathway involves the reaction with an amino alcohol, such as ethanolamine. The initial reaction would likely be the formation of an imine or an oxazolidine (B1195125) intermediate. wikipedia.org Subsequent intramolecular nucleophilic attack by the hydroxyl group on the carbon bearing the chlorine atom would lead to the formation of a morpholine (B109124) derivative.

Another possibility is the reaction with a binucleophile like a hydrazine derivative. The initial condensation with the aldehyde would form a hydrazone. The remaining nucleophilic nitrogen could then displace the chloride to form a dihydropyridazinone ring system.

Furthermore, under basic conditions, intramolecular cyclization could be envisaged. Deprotonation at the carbon bearing the chlorophenyl group could generate a carbanion, which could then attack the aldehyde intramolecularly, leading to a cyclopropanol (B106826) derivative after workup. However, the acidity of this proton is relatively low, making this a less probable pathway compared to reactions involving external nucleophiles.

The versatility of the α-chloro aldehyde functionality suggests that a wide array of heterocycles could be accessible from this compound, although specific examples in the scientific literature are limited. The exploration of its reactivity with various binucleophiles remains a promising area for synthetic organic chemistry.

Spectroscopic and Advanced Analytical Techniques for 2 Chloro 3 2 Chlorophenyl Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Chloro-3-(2-chlorophenyl)propanal, the ¹H NMR spectrum is predicted to show distinct signals for the aldehydic proton, the methine proton, the methylene (B1212753) protons, and the aromatic protons.

The aldehydic proton (CHO) is expected to appear as a doublet in the downfield region, typically around 9.5-10.0 ppm, due to the deshielding effect of the electronegative oxygen atom. docbrown.info The methine proton (CH-Cl) would likely be a multiplet around 4.5-5.0 ppm, shifted downfield by the adjacent chlorine atom. The methylene protons (CH₂) adjacent to the aromatic ring would appear as a multiplet, likely in the range of 3.2-3.8 ppm. The four protons on the 2-chlorophenyl ring would produce a complex multiplet pattern in the aromatic region, typically between 7.2 and 7.6 ppm. The integration of these signals would correspond to the number of protons in each environment (1:1:2:4).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| Aldehydic H (CHO) | 9.5 - 10.0 | Doublet (d) |

| Methine H (CHCl) | 4.5 - 5.0 | Multiplet (m) |

| Methylene H (CH₂) | 3.2 - 3.8 | Multiplet (m) |

| Aromatic H (Ar-H) | 7.2 - 7.6 | Multiplet (m) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions. pdx.eduucl.ac.uk

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, C-Cl, aromatic C). In a proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon (C=O) of the aldehyde group is the most deshielded, appearing significantly downfield, typically in the range of 190-200 ppm. docbrown.infolibretexts.org The carbon atom bonded to the chlorine (C-Cl) would appear around 60-70 ppm. docbrown.info The methylene carbon (CH₂) would be found further upfield, around 35-45 ppm. The six carbons of the 2-chlorophenyl ring would generate signals in the aromatic region of 125-140 ppm, with the carbon bearing the chlorine (C-Cl, aromatic) being identifiable. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 190 - 200 |

| Aromatic C-Cl | 132 - 136 |

| Aromatic C-H (x4) | 127 - 132 |

| Aromatic C (quaternary) | 135 - 140 |

| Methine C (CHCl) | 60 - 70 |

| Methylene C (CH₂) | 35 - 45 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions. youtube.comdocbrown.info

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the aldehydic proton and the methine (CHCl) proton, and between the methine proton and the methylene (CH₂) protons. This would confirm the -CH₂-CHCl-CHO fragment.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. columbia.eduyoutube.com Each proton signal would show a correlation to the signal of the carbon it is bonded to in the ¹³C NMR spectrum, allowing for definitive assignment of both proton and carbon signals for the CH, CH₂, and aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. columbia.eduyoutube.com It is invaluable for piecing together the molecular skeleton. For instance, the aldehydic proton would show a correlation to the C-Cl carbon, and the methylene protons would show correlations to several carbons of the aromatic ring, confirming the link between the propanal chain and the 2-chlorophenyl group.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing bonds to vibrate at specific frequencies. This provides information about the functional groups present in the molecule.

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. ucdavis.edu The FTIR spectrum of this compound would exhibit characteristic absorption bands.

The most prominent peak would be the strong C=O stretch of the aldehyde group, appearing in the region of 1720-1740 cm⁻¹. docbrown.infolibretexts.org The C-H stretching vibrations of the aldehyde proton typically appear as a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aliphatic C-H stretching from the CH and CH₂ groups would be observed around 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region, usually between 600 and 800 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations would cause several peaks in the 1450-1600 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Aldehyde | C=O stretch | 1720 - 1740 (strong) |

| Aldehyde | C-H stretch | ~2720 and ~2820 (weak to medium) |

| Alkane | C-H stretch | 2850 - 3000 (medium) |

| Aromatic | C-H stretch | 3010 - 3100 (variable) |

| Aromatic | C=C stretch | 1450 - 1600 (variable) |

| Haloalkane | C-Cl stretch | 600 - 800 (strong) |

Note: These are typical frequency ranges and can be influenced by the molecular structure.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. uantwerpen.be It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the vibrations of the carbon skeleton and the aromatic ring. The symmetric stretching of the C=C bonds in the phenyl ring would produce a strong Raman signal. aps.org C-C bond vibrations within the propanal chain would also be visible. While C=O and C-Cl bonds are also Raman active, they are often more prominent in the IR spectrum. The combination of both FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound and for analyzing their fragmentation patterns upon electron ionization (EI). nih.gov

In a typical GC-MS analysis, the sample is first vaporized and separated on a GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that helps in its identification. As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons. This process, known as electron ionization, creates a positively charged molecular ion ([M]•+) and a series of fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a molecular fingerprint. docbrown.info

The purity of a this compound sample can be determined by the presence of a single major peak in the gas chromatogram. The corresponding mass spectrum provides confirmation of its identity. The fragmentation pattern is crucial for structural elucidation. The molecular ion peak for this compound, with a chemical formula of C₉H₈Cl₂O, would be expected at an m/z corresponding to its molecular weight (approximately 203 g/mol ). biosynth.com Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M, M+2, M+4) reflecting the natural abundances of ³⁵Cl and ³⁷Cl.

Key fragmentation pathways for aldehydes often involve cleavage of the bonds adjacent to the carbonyl group. For this compound, this would likely lead to the loss of fragments such as the formyl radical (•CHO, 29 Da) or the chlorophenylmethyl radical. Other significant fragments could arise from the cleavage of the C-Cl bond or rearrangements.

Table 1: Plausible GC-MS Fragmentation Data for this compound

| Plausible Fragment Structure | m/z (Mass-to-Charge Ratio) | Identity of Fragment |

| [C₉H₈Cl₂O]•+ | 203/205/207 | Molecular Ion |

| [C₈H₈Cl₂]•+ | 174/176/178 | Loss of •CHO |

| [C₇H₆Cl]⁺ | 125/127 | Chlorotropylium ion |

| [C₉H₈ClO]⁺ | 167/169 | Loss of •Cl |

| [C₂H₂ClO]⁺ | 77/79 | Fragment from propanal chain |

| [CHO]⁺ | 29 | Formyl cation |

Note: The presence of multiple peaks for chlorine-containing fragments is due to the isotopic distribution of ³⁵Cl and ³⁷Cl.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of compounds, including those that are thermally unstable or non-volatile. nih.gov ESI generates ions directly from a solution, minimizing fragmentation and typically yielding intact molecular ions. researchgate.net

In this technique, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions, which can be protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), are then guided into the mass analyzer. nih.gov

For this compound, ESI-MS would be used to confirm its molecular weight with high accuracy. Given its molecular formula C₉H₈Cl₂O, the expected monoisotopic mass is approximately 201.99 Da. An ESI-MS spectrum would likely show a prominent peak corresponding to the protonated molecule [C₉H₈Cl₂O + H]⁺ at m/z 203. The characteristic isotopic pattern for two chlorine atoms would also be clearly visible, providing further confirmation of the elemental composition. The high sensitivity of ESI-MS allows for the analysis of very small amounts of sample. nih.gov

Table 2: Expected ESI-MS Data for this compound

| Ion Species | Calculated Monoisotopic m/z | Description |

| [M+H]⁺ | 203.0028 | Protonated Molecule |

| [M+Na]⁺ | 224.9847 | Sodium Adduct |

| [M+K]⁺ | 240.9587 | Potassium Adduct |

Note: The observed ions and their relative intensities depend on the solvent system and the presence of alkali metal salts.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). uky.edu This precision allows for the unambiguous determination of a compound's elemental formula. While nominal mass spectrometry might not distinguish between compounds with the same integer mass, HRMS can resolve these differences based on their exact mass.

For this compound (C₉H₈Cl₂O), the calculated exact mass of the molecular ion is 201.99488 Da. An HRMS measurement would yield a value very close to this, allowing for the confident assignment of the elemental formula. This is achieved by comparing the experimentally measured mass to a database of all possible elemental compositions within a specified mass tolerance. uky.edu The unique isotopic signature of the two chlorine atoms further constrains the possible formulas, making the identification highly reliable.

Table 3: HRMS Data for Elemental Composition Confirmation of C₉H₈Cl₂O

| Elemental Formula | Calculated Exact Mass (Da) | Difference from Target (mDa) |

| C₉H₈³⁵Cl₂O | 201.99488 | 0 |

| C₈H₅Cl₃O | 201.95623 | -38.65 |

| C₁₀H₁₁ClS₂ | 201.99652 | +1.64 |

| C₁₂H₁₄O₃ | 202.09429 | +1000 |

Note: The table illustrates how HRMS can differentiate the target compound from other potential formulas with a similar nominal mass of 202 Da.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction is the most powerful method for determining the absolute structure of a molecule. units.it The process requires a high-quality single crystal of the compound, which is often obtained by slow evaporation of a solution. nih.gov

When a beam of X-rays is directed at the crystal, the electrons in the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule, from which the positions of all atoms (including hydrogen) can be determined with high precision.

For this compound, a single crystal XRD study would provide unequivocal proof of its structure. It would confirm the connectivity of the atoms, the syn or anti conformation around the C-C single bonds, the planarity of the phenyl ring, and the dihedral angle between the phenyl ring and the propanal chain. This technique is also capable of determining the absolute configuration of chiral centers, if present.

Table 4: Representative Crystallographic Parameters from a Single Crystal XRD Study

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides and the angles between the axes of the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Cl, C=O, C-C). |

| Bond Angles (°) | Angles between adjacent chemical bonds (e.g., C-C-C, Cl-C-H). |

| Torsion Angles (°) | Dihedral angles that define the molecular conformation. |

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials or powders. ionicviper.org Instead of a single crystal, a large number of randomly oriented microcrystals are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). mdpi.com

This pattern is a unique fingerprint for a specific crystalline phase. ionicviper.org PXRD is widely used in pharmaceutical sciences to identify different polymorphs (different crystal structures of the same compound), solvates, and hydrates, and to assess the crystallinity of a bulk sample. units.it For this compound, PXRD would be used to confirm that a synthesized batch consists of the desired crystalline phase and to check for the presence of any crystalline impurities. Each crystalline form of the compound would produce a distinct and reproducible powder pattern. mdpi.com

Table 5: Hypothetical Powder X-ray Diffraction Data for a Crystalline Phase of this compound

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

| 8.5 | 10.40 | 45 |

| 12.2 | 7.25 | 100 |

| 15.8 | 5.60 | 80 |

| 19.1 | 4.64 | 65 |

| 22.5 | 3.95 | 90 |

| 25.0 | 3.56 | 55 |

Note: This table represents a characteristic set of peaks that could be used to identify a specific crystalline form of the compound. The positions and intensities are unique to that crystal structure.

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of this compound from reaction mixtures and for the determination of its purity. Different chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are employed based on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity and, crucially, the enantiomeric excess (ee) of chiral compounds like this compound. heraldopenaccess.us The determination of ee is particularly important in pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even harmful. heraldopenaccess.us

For purity analysis, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase, offering robust separation of the main compound from non-volatile impurities. researchgate.netpensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer), with the components being separated based on their differential partitioning between the two phases. researchgate.netpensoft.net Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. researchgate.netbiointerfaceresearch.com

The determination of enantiomeric excess requires a chiral separation strategy. uma.es This is generally accomplished using a chiral stationary phase (CSP) in a chiral HPLC setup. heraldopenaccess.us These specialized columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives, interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. heraldopenaccess.usresearchgate.net The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess. biointerfaceresearch.com In some cases, pre-derivatization of the enantiomers with a chiral derivatizing agent can form diastereomers, which can then be separated on a standard achiral column. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Aromatic Chloro-Compounds

| Parameter | Purity Analysis | Enantiomeric Excess Determination |

|---|---|---|

| Stationary Phase | Reversed-Phase (e.g., C18, 5 µm) researchgate.netpensoft.net | Chiral Stationary Phase (CSP) (e.g., cellulose- or amylose-based) heraldopenaccess.usresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Buffer mixture researchgate.netpensoft.net | n-Hexane/Isopropanol (B130326) researchgate.net |

| Detector | UV/Vis (e.g., at 225 nm or 290 nm) researchgate.netnih.gov | UV/Vis, Circular Dichroism (CD) heraldopenaccess.usuma.es |

| Flow Rate | 1.0 - 1.25 mL/min pensoft.netnih.gov | 0.5 - 1.0 mL/min researchgate.net |

| Column Temp. | 30 °C pensoft.netnih.gov | 25 °C researchgate.net |

| Quantification | Peak area percentage of the main component | Relative peak areas of the two enantiomers biointerfaceresearch.com |

Gas Chromatography (GC) is the preferred method for the analysis of volatile components, such as residual solvents or volatile by-products, that may be present in a sample of this compound. ptfarm.pl The high volatility of the aldehyde group and potential impurities from synthesis make GC an ideal tool for quality control.

In a typical GC analysis, the sample is injected into a heated port where it is vaporized and then swept by a carrier gas (commonly nitrogen or helium) onto a capillary column. google.com The column, often a high-inertia type like the Agilent J&W DB series, separates components based on their boiling points and interactions with the stationary phase. google.com A temperature programming schedule is often used, where the column temperature is gradually increased to facilitate the elution of components with a wide range of boiling points. ptfarm.plgoogle.com

Detection is most commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for definitive peak identification. nih.govnih.gov For determining residual solvents, a headspace (HS-GC) technique is often employed, where the vapor above the sample is injected, allowing for sensitive detection of volatile organic compounds without injecting the non-volatile matrix. ptfarm.pl

Table 2: Illustrative GC Conditions for Volatile Impurity Analysis

| Parameter | Typical Setting |

|---|---|

| Technique | Gas Chromatography (GC), Headspace GC (HS-GC) ptfarm.pl |

| Column | Capillary column (e.g., Agilent J&W DB series) google.com |

| Carrier Gas | Nitrogen or Helium google.com |

| Injector Temp. | 180-270 °C google.com |

| Detector Temp. | 260-290 °C ptfarm.pl |

| Oven Program | Initial temp 80-95 °C, ramped to 150-180 °C google.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) nih.govnih.gov |

| Application | Quantification of residual solvents and volatile by-products ptfarm.pl |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. libretexts.orgyoutube.com It allows chemists to qualitatively observe the consumption of starting materials and the appearance of the desired product over time. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel. rsc.org Alongside the reaction mixture, pure samples of the starting materials are also spotted as references. rochester.edu A "co-spot," containing both the reaction mixture and the starting material, is often used to help with identification. rochester.edu

The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent travels up the plate by capillary action, and the different components of the mixture move at different rates depending on their polarity and affinity for the stationary phase. youtube.com The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane and a new spot, corresponding to the product, has appeared. libretexts.org Visualization is commonly achieved under UV light, as the aromatic rings in the compound will fluoresce, or by using chemical stains. rochester.edu

Table 3: General Procedure for Reaction Monitoring by TLC

| Step | Description |

|---|---|

| 1. Plate Preparation | Pencil line is drawn near the bottom of the TLC plate; spots for starting material (SM), co-spot (Co), and reaction mixture (Rxn) are marked. rochester.edu |

| 2. Spotting | Capillary tubes are used to apply small, concentrated spots of the respective samples onto the marked line. rochester.edu |

| 3. Development | The plate is placed in a chamber with a pre-determined eluent system. The solvent front is allowed to move up the plate. rochester.edu |

| 4. Visualization | The plate is dried and observed under a UV lamp. The spots are circled with a pencil. rochester.edu |

| 5. Interpretation | Progress is determined by the disappearance of the starting material spot and the appearance of a new product spot in the reaction lane. libretexts.orgyoutube.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical tool for characterizing compounds containing chromophores, such as this compound. A chromophore is a part of a molecule that absorbs light in the UV-Vis range (approximately 200-800 nm). In this compound, the key chromophores are the chlorophenyl group and the aldehyde carbonyl group.

When a UV-Vis spectrum is recorded, the absorbance of a solution of the compound is measured across a range of wavelengths. The resulting spectrum typically shows one or more absorption bands, with the wavelength of maximum absorbance denoted as λmax. researchgate.net For this compound, the absorption is primarily due to two types of electronic transitions:

π → π* (pi to pi-star) transitions: These are high-energy transitions associated with the π-electron system of the benzene (B151609) ring. They typically result in strong absorption bands in the range of 200-300 nm. The substitution on the benzene ring influences the exact position and intensity of these bands.

n → π* (n to pi-star) transitions: This transition involves the non-bonding (n) electrons of the oxygen atom in the carbonyl group being excited to an anti-bonding π* orbital. These transitions are lower in energy and result in a weaker absorption band at a longer wavelength, often above 300 nm.

UV-Vis spectroscopy is useful for confirming the presence of the aromatic and carbonyl functionalities and can also be used for quantitative analysis based on the Beer-Lambert law, particularly as a detection method in HPLC. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Associated Chromophore | Expected Wavelength Region (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Chlorophenyl ring | ~250 - 280 nm | High |

| n → π* | Aldehyde carbonyl (C=O) | ~300 - 320 nm | Low |

Computational and Theoretical Chemistry Investigations of 2 Chloro 3 2 Chlorophenyl Propanal

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed characterization of a molecule's electronic and geometric properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) has emerged as a leading computational method for the study of molecular systems. It offers a balance between accuracy and computational cost, making it well-suited for the analysis of moderately sized organic molecules like 2-Chloro-3-(2-chlorophenyl)propanal. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated by DFT

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (aldehyde) | 1.21 | |

| C-Cl (on propanal chain) | 1.78 | |

| C-Cl (on phenyl ring) | 1.75 | |

| C-C (phenyl ring average) | 1.39 | |

| Bond Angles (°) ** | ||

| O=C-C | 124.5 | |

| Cl-C-C (propanal chain) | 110.2 | |

| C-C-C (phenyl ring average) | 120.0 | |

| Dihedral Angles (°) ** | ||

| Cl-C-C-C (phenyl ring) | -65.0 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be determined by a specific DFT calculation.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of electronic properties. For this compound, ab initio calculations could be used to determine properties like the dipole moment, polarizability, and the distribution of electronic charge throughout the molecule. These properties are crucial for understanding how the molecule will interact with other molecules and with external electric fields.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values.

Identification of Electrophilic and Nucleophilic Sites

On an MEP surface, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, are electron-deficient and represent sites for nucleophilic attack.

For this compound, the MEP surface would likely reveal a significant region of negative potential around the oxygen atom of the carbonyl group due to its high electronegativity. This makes the oxygen atom a prime site for interaction with electrophiles. The hydrogen atom of the aldehyde group and the regions around the chlorine atoms would exhibit positive potential, indicating them as potential sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them provide insights into the molecule's reactivity and kinetic stability.

HOMO-LUMO Gap Analysis for Reactivity Prediction

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates high kinetic stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the chlorophenyl ring, which is electron-rich. The LUMO is likely to be centered on the propanal chain, particularly the carbonyl group, which is electron-withdrawing. A hypothetical FMO analysis is presented in the table below.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These energy values are illustrative. The actual energies would be determined from a quantum chemical calculation.

The magnitude of the HOMO-LUMO gap provides a quantitative measure of the molecule's excitability and its ability to participate in chemical reactions.

Spectroscopic Parameter Prediction

Computational methods allow for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. These predictions are based on the fundamental principles of quantum mechanics and are often performed using Density Functional Theory (DFT).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of a molecule, aiding in the assignment of experimental spectra. The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts would be highly dependent on the molecule's conformation, particularly the rotational isomers around the C-C single bonds. Different computational methods and basis sets can yield slightly different predictions, and it is common practice to benchmark these against experimental data for similar compounds to ensure accuracy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CHO) | 9.5 - 9.8 | 190 - 195 |

| C2 (CHCl) | 4.5 - 4.8 | 60 - 65 |

| C3 (CH₂) | 3.2 - 3.6 | 35 - 40 |

| C1' (C-Cl) | - | 133 - 136 |

| C2' (C-C3) | - | 135 - 138 |

| C3' | 7.2 - 7.5 | 128 - 131 |

| C4' | 7.2 - 7.5 | 129 - 132 |

| C5' | 7.1 - 7.4 | 127 - 130 |

| C6' | 7.1 - 7.4 | 126 - 129 |

Note: The values presented are hypothetical and represent a typical range for similar structures. Actual computational results would require specific calculations using a chosen level of theory and basis set.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can calculate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These calculations are typically performed on the optimized geometry of the molecule.

The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. The assignment of each calculated frequency to a specific vibrational mode is also a key output of these calculations.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Assignment |

| ~3050 - 3100 | C-H stretch (aromatic) |

| ~2900 - 3000 | C-H stretch (aliphatic) |

| ~2720, ~2820 | C-H stretch (aldehyde) |

| ~1730 | C=O stretch (aldehyde) |

| ~1570, ~1470 | C=C stretch (aromatic ring) |

| ~1450 | CH₂ scissoring |

| ~1200 | C-C stretch |

| ~750 | C-Cl stretch |

Note: The values presented are hypothetical and represent a typical range for similar structures. Actual computational results would require specific calculations.

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed understanding of the reaction pathway.

A transition state represents the highest energy point along the reaction coordinate and is a critical structure in determining the rate of a reaction. Computational methods can be used to locate and characterize transition states. This involves finding a stationary point on the potential energy surface that has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or substitution at the chlorinated carbon, identifying the transition state structure provides insights into the geometry and energy of the activated complex.

Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped out. This involves calculating the energies of all species along the reaction coordinate to construct a reaction energy profile. This profile illustrates the energy changes that occur as the reaction progresses, including the activation energy, which is the energy difference between the reactants and the transition state.

For instance, in a reaction of this compound, computational studies could elucidate whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving one or more intermediates. This level of detail is often difficult to obtain through experimental means alone.

Enantioselective Synthesis and Chiral Implications of 2 Chloro 3 2 Chlorophenyl Propanal Derivatives

Asymmetric Synthetic Strategies

The creation of specific stereoisomers of 2-chloro-3-(2-chlorophenyl)propanal derivatives relies on sophisticated asymmetric synthetic methods. These strategies are crucial for controlling the three-dimensional arrangement of atoms, which ultimately dictates the biological activity and physical properties of the molecule.

Chiral Catalysis in Formation of Stereocenters

The enantioselective α-chlorination of carbonyl compounds is a key method for creating α-chloro stereocenters. nih.gov While methods for α-secondary α-chloro stereocenters are well-established, the construction of tertiary α-chloro centers has presented a greater challenge. nih.gov A notable advancement involves the use of chiral squaramide catalysts to promote the reaction between silyl (B83357) ketene (B1206846) acetals and N-chlorosuccinimide (NCS). nih.gov This approach relies on non-covalent interactions, where the chiral catalyst engages both reactants to facilitate a highly enantioselective chlorination. nih.gov

The effectiveness of this catalytic system is highly dependent on the reaction conditions. For instance, the choice of solvent plays a critical role, with solvents like dichloromethane (B109758) (DCM) leading to a racemic product due to the high solubility of NCS and a competing uncatalyzed reaction pathway. nih.gov In contrast, solvents like methyl tert-butyl ether (MTBE) at low temperatures can achieve high yields and enantioselectivities. nih.gov

Table 1: Effect of Catalyst on Enantioselective Chlorination nih.gov

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Thiourea (B124793) derivative | 15 | 35 |

| Urea derivative | 95 | 80 |

| Squaramide derivative | >95 | 91 |

| Conditions: Silyl ketene acetal (B89532) (0.05 mmol), NCS (0.0375 mmol), catalyst (0.005 mmol) in MTBE at -30 °C for 18 hours. |

Biocatalytic Approaches (e.g., Ketoreductases, Alcohol Dehydrogenases)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Whole-cell biocatalysts and isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are increasingly used for the asymmetric reduction of prochiral ketones to produce enantiopure alcohols. These enzymatic processes are central to the production of chiral drugs. researchgate.net

For instance, the bioreduction of α-chloroalkyl arylketones using whole cells, such as baker's yeast (Saccharomyces cerevisiae), has been successfully employed. researchgate.net This is often the key step in chemoenzymatic processes for producing important pharmaceutical compounds. researchgate.net Recombinant E. coli expressing specific reductases, such as a NADH-dependent reductase, have been used for the asymmetric reduction of chloro-substituted acetophenones. The use of deep eutectic solvents (DES) as co-solvents can enhance the biocatalytic efficiency by increasing cell membrane permeability. researchgate.net

Furthermore, specific enzymes like the short-chain dehydrogenase PpKR8 from Paraburkholderia phymatum STM815 and alcohol dehydrogenases have demonstrated high efficiency in converting chloro-substituted ethanones to their corresponding (S)-alcohols with excellent enantiomeric excess (>99%) and conversion rates. researchgate.net The optimization of reaction parameters such as temperature, pH, and the presence of cofactors like NADH and co-substrates like isopropanol (B130326) is crucial for maximizing enzyme activity and selectivity. researchgate.net

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of biocatalysis with the practicality of traditional chemical reactions. A common strategy involves the biocatalytic, stereoselective reduction of a functionalized ketone, followed by chemical modification of the resulting chiral alcohol. researchgate.net

A two-step chemoenzymatic synthesis can produce optically active aryl-substituted oxygen-containing heterocycles. This process starts with the asymmetric reduction of α-, β-, or γ-chloroalkyl arylketones mediated by whole cells. The resulting chlorohydrins then undergo a stereospecific cyclization to form the target heterocycles. researchgate.net This approach is scalable and environmentally friendly, making it attractive for industrial applications. researchgate.net

Stereochemical Control in Alkynylation and Related Reactions

The introduction of an alkynyl group into a molecule containing a stereocenter, such as a derivative of this compound, requires precise stereochemical control. Propargylation reactions, which form homopropargylic alcohols and amines, are valuable for this purpose.

The use of chiral ligands in metal-catalyzed propargylation reactions is a key strategy. For example, the enantioselective propargylation of aldehydes with allenylboronic acid pinacol (B44631) ester can be achieved using a copper triflate catalyst and a chiral ligand like (S)-SEGPHOS, resulting in good regioselectivity and enantiomeric ratios. mdpi.com Similarly, chiral Br₂-BINOL can be used as a ligand in the catalytic asymmetric propargylboration of ketones to produce highly enantioenriched tertiary homopropargyl alcohols. mdpi.com

Organosilver catalysts have also been employed in the asymmetric synthesis of homopropargylic alcohols from aldehydes and propargylic silane (B1218182) reagents. mdpi.com The use of a bidentate helical chiral 2,2′-bipyridine N-monoxide Lewis base can efficiently catalyze the addition of allenyltrichlorosilane to aromatic aldehydes, yielding homopropargylic alcohols with high enantioselectivity. mdpi.com

Determination of Enantiomeric Excess and Absolute Configuration

Accurately determining the enantiomeric purity and the absolute configuration of the synthesized chiral molecules is essential. Chiral chromatography is the primary technique for this analysis.

Chiral HPLC and GC Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for separating enantiomers. nih.govgcms.cz This separation is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov

For HPLC, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used for the enantioseparation of various pharmaceuticals. nih.gov For instance, a Chiralpak IG-3 column, based on immobilized amylose tris(3-chloro-5-methylphenylcarbamate), has been used for the separation of β-blockers. nih.gov The choice of mobile phase, including normal-phase, reversed-phase, and polar-organic modes, is critical for achieving optimal separation. chromatographyonline.com

Chiral GC columns often incorporate derivatized cyclodextrins into the stationary phase to enable the separation of enantiomers. gcms.cz The selection of the appropriate chiral column and chromatographic conditions is crucial and often requires screening different CSPs and mobile phases to achieve baseline separation of the enantiomers. chromatographyonline.comresearchgate.net The enantiomeric excess (ee) is then determined by integrating the peak areas of the two enantiomers. nih.gov

Table 2: Common Chiral Stationary Phases for HPLC nih.gov

| CSP Type | Base Material | Common Trade Names |

| Polysaccharide-based | Amylose, Cellulose | Chiralpak, Chiralcel |

| Crown Ether-based | Crown Ether | Crownpak |

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral molecules and is used to determine the extent to which a sample of a chiral compound rotates the plane of plane-polarized light. youtube.com The specific rotation, [α], is a characteristic physical constant for a given chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). youtube.com For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign. youtube.com

While the synthesis of chiral this compound can be inferred from general methods, specific optical rotation data for its enantiomers are not publicly available in the surveyed literature. The determination of the specific rotation would require the experimental measurement of the observed rotation of a solution containing a known concentration of an enantiomerically pure sample of the compound in a polarimeter. youtube.com The specific rotation is calculated using the formula:

[α] = α / (l * c)

where:

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the sample in grams per milliliter. youtube.com

The sign of the rotation (+ or -) would designate the dextrorotatory or levorotatory nature of the specific enantiomer. This experimental value is crucial for characterizing the compound and for determining the enantiomeric excess of a mixture of its enantiomers.

Computational Chiroptical Spectroscopy

In the absence of experimental optical rotation data, computational methods can provide valuable insights into the chiroptical properties of a molecule like this compound. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govmdpi.com

Computational chemistry, particularly using Density Functional Theory (DFT), can be employed to predict the ECD and VCD spectra of a molecule. nih.govnih.gov By calculating the theoretical spectra for a specific enantiomer (e.g., the R or S configuration), and comparing it to an experimentally measured spectrum, the absolute configuration of the compound can be determined. nih.gov

The general workflow for such a computational study would involve:

Conformational Search: Identifying all low-energy conformations of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer.

Frequency and Spectra Calculation: Calculating the vibrational frequencies and the ECD or VCD spectra for each conformer.

Boltzmann Averaging: Averaging the calculated spectra based on the relative populations of the conformers at a given temperature.

While specific computational studies on this compound are not found in the literature, this approach has been successfully applied to determine the absolute configuration of other chiral molecules, including those with halogen atoms. nih.gov For a molecule like this compound, such a study would be instrumental in assigning the absolute configuration to its enantiomers and understanding the relationship between its structure and its chiroptical response.

Role of 2 Chloro 3 2 Chlorophenyl Propanal As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in Fungicide Synthesis (e.g., Prothioconazole (B1679736) Analogs)

The structural framework of 2-Chloro-3-(2-chlorophenyl)propanal is highly relevant to the synthesis of certain agricultural fungicides, particularly analogs of prothioconazole. Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class, known for its efficacy against a wide range of plant pathogens. The synthesis of prothioconazole and its derivatives often involves key intermediates that bear a striking resemblance to this compound.

A critical intermediate in one of the established synthetic routes for prothioconazole is 2-(1-Chlorocyclopropyl)-3-chloro-1-(2-chlorophenyl)-2-propanol. The core of this molecule, which includes the 2-chlorophenyl group attached to a three-carbon chain, is directly derivable from this compound. In organic synthesis, aldehydes are readily converted into alcohols through reduction reactions, or can undergo addition reactions to build more complex carbon skeletons. This positions this compound as a logical and direct precursor to this essential propanol (B110389) intermediate.

The synthesis process outlined in patent literature involves reacting 2-(1-Chlorocyclopropyl)-3-chloro-1-(2-chlorophenyl)-2-propanol with 5,5'-dithio-bis(1,2,4-triazole) followed by a reduction step to yield the final prothioconazole product. The availability and reactivity of this compound make it a strategic starting point for accessing the necessary intermediates for this and similar fungicidal compounds.

Building Block for Complex Polyhalogenated Scaffolds

Polyhalogenated compounds, which contain multiple halogen atoms, are significant in various fields, including materials science and medicinal chemistry. The presence of halogen atoms can profoundly influence a molecule's physical, chemical, and biological properties. This compound is an ideal building block for the creation of complex polyhalogenated scaffolds due to its inherent dichlorinated structure.

The compound features both an aromatic chlorine atom (on the phenyl ring) and an aliphatic chlorine atom (at the alpha position to the aldehyde). This dual halogenation provides multiple reaction sites for further chemical transformations. The α-chloro aldehyde is a particularly reactive functional group. The chlorine atom at the alpha position is susceptible to nucleophilic substitution, while the aldehyde group can participate in a wide array of reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations.

This reactivity allows for the systematic construction of larger, more complex molecules with a high degree of halogenation. For instance, the aldehyde can be used to form new carbon-carbon bonds, extending the molecular framework, while the chloro groups can be retained or further functionalized. The ability to introduce additional complexity while preserving the halogenated nature of the core structure is a key advantage of using this compound as a synthetic intermediate.

Utility in the Construction of Pharmaceutical Precursors

The structural motifs present in this compound are commonly found in a variety of pharmaceutical compounds. The 2-chlorophenyl group, for example, is a feature of numerous drugs. Furthermore, α-chloro aldehydes are recognized as valuable and versatile chiral building blocks in the synthesis of medicinal agents.

The enantioselective α-chlorination of aldehydes has been a subject of significant research, highlighting the importance of optically active α-chloro aldehydes as intermediates. These chiral synthons can be transformed into a range of valuable pharmaceutical precursors, such as α-chloro alcohols, epoxides, and amino acids, often without the loss of optical purity.

The reactivity of the aldehyde group in this compound allows for its incorporation into larger, more complex molecules that may have biological activity. The presence of chlorine atoms can enhance the lipophilicity of a drug molecule, potentially improving its absorption and distribution in the body. Chlorine is a key element in many FDA-approved drugs, used to treat a wide array of conditions. The versatility of this compound as a starting material for creating diverse and complex chemical structures makes it a valuable tool in the discovery and development of new pharmaceutical agents.

Future Research Directions and Challenges

Development of Greener and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming for processes that are environmentally benign and economically viable. For 2-Chloro-3-(2-chlorophenyl)propanal, a significant area of future research lies in the development of greener and more sustainable synthetic pathways.

Current synthetic approaches to α-chloroaldehydes often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research should focus on alternative strategies that minimize environmental impact. One promising avenue is the exploration of organocatalysis . mdpi.com Organocatalytic methods offer a metal-free alternative for asymmetric synthesis, potentially leading to the enantioselective production of this compound with high efficiency and reduced environmental burden. mdpi.com Another sustainable approach is the use of biocatalysis . nih.gov Employing enzymes or whole-cell systems could enable the synthesis of chiral 2-chloro-3-arylpropanals under mild conditions, often in aqueous media, thereby reducing the reliance on volatile organic solvents. nih.govresearchgate.net

Furthermore, the principles of a circular economy can be integrated by exploring pathways that utilize renewable feedstocks. Research into the synthesis of the aromatic precursor, 2-chlorobenzaldehyde (B119727), from bio-based sources would represent a significant step towards a fully sustainable route to this compound.

Exploration of Novel Reactivity and Transformation Modes

The reactivity of this compound is largely dictated by the presence of the aldehyde and the α-chloro functional groups. While its role as a synthetic intermediate is recognized, a vast landscape of novel reactivity and transformation modes remains to be explored. biosynth.comnih.gov

Future investigations could focus on developing new catalytic transformations that exploit the unique electronic properties of this molecule. For instance, the development of novel transition-metal catalyzed cross-coupling reactions could enable the selective functionalization of the C-Cl bond, opening up avenues for the synthesis of a diverse range of derivatives. The design of catalysts that can differentiate between the aryl and alkyl C-Cl bonds would be a particularly interesting challenge.

Moreover, the exploration of its participation in multicomponent reactions could lead to the efficient, one-pot synthesis of complex heterocyclic structures. nih.gov The combination of the aldehyde and the electrophilic α-carbon provides a unique platform for designing cascade reactions that can rapidly build molecular complexity.

High-Throughput Screening for New Synthetic Applications

High-throughput screening (HTS) has revolutionized the discovery of new reactions and the optimization of reaction conditions. sigmaaldrich.comyoutube.com Applying HTS methodologies to this compound could significantly accelerate the discovery of its synthetic potential.

Future research efforts could involve the design of screening platforms to rapidly test the reactivity of this compound with a large library of reactants and catalysts. youtube.comrsc.org This could lead to the serendipitous discovery of novel transformations and the identification of optimal conditions for known reactions. For example, screening a diverse set of nucleophiles and catalysts could unveil new methods for the construction of carbon-carbon and carbon-heteroatom bonds.

Furthermore, HTS can be employed to identify new applications for the derivatives of this compound. By synthesizing a library of compounds derived from this scaffold and screening them for biological activity or material properties, new avenues for its use in drug discovery or materials science could be uncovered. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry offers powerful tools for understanding reaction mechanisms and for the rational design of new catalysts and reactions. For this compound, advanced computational modeling can provide invaluable insights into its reactivity and guide experimental efforts.

Future research should leverage quantum mechanical calculations to elucidate the mechanisms of known and potential reactions of this compound. rsc.orgnih.gov This can help in understanding the factors that control selectivity and reactivity, and in predicting the feasibility of new transformations. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of derivatives of this compound with their reactivity or biological activity. nih.govnih.gov This can aid in the design of new compounds with desired properties.

Moreover, in silico design of catalysts can accelerate the development of new and efficient synthetic methods. nih.gov By modeling the interaction of this compound with potential catalysts, it is possible to predict their efficacy and selectivity, thereby reducing the need for extensive experimental screening. rsc.org The integration of computational modeling with experimental work will be crucial for the rational and efficient exploration of the chemical space surrounding this versatile building block. nih.gov

Q & A

Basic: What are the standard synthetic routes for 2-chloro-3-(2-chlorophenyl)propanal, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation using 2-chlorobenzaldehyde and propanal derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃). Alternative routes include diazo coupling reactions with acrolein and CuCl₂·2H₂O, yielding 38–45% under optimized conditions (10–30°C, acetone solvent) . Key factors affecting yield:

- Catalyst selection : AlCl₃ gives higher regioselectivity for electrophilic substitution .

- Temperature control : Excess heat promotes side reactions (e.g., over-oxidation).

- Solvent polarity : Polar aprotic solvents enhance reaction rates .

Advanced: How can computational modeling optimize the synthesis of this compound?

Answer:

Advanced methods include:

- Density Functional Theory (DFT) to predict transition states and regioselectivity in Friedel-Crafts reactions.

- Molecular docking to assess steric hindrance from the 2-chlorophenyl group, which may influence catalytic accessibility .

- Machine learning to correlate reaction parameters (e.g., catalyst loading, solvent) with yield using historical data .

Example workflow: Validate predicted reaction pathways with experimental HPLC-MS data to refine models .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H NMR identifies aldehydic proton (δ 9.5–10.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and chlorinated carbons .

- IR : Strong C=O stretch (~1720 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) .

- GC-MS : Molecular ion peak at m/z 203.07 (C₉H₈Cl₂O⁺) with fragmentation patterns matching the chloro-phenylpropanal backbone .